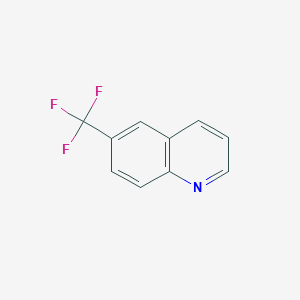

6-(Trifluoromethyl)quinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)quinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, one study reported the synthesis of 6-chloro-2-trifluoromethylquinoline through the sequential conversion of 6-chloroquinoline to 6-chloro-2-trifluoromethylquinoline without isolation of intermediates .Molecular Structure Analysis

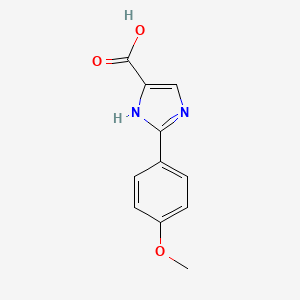

The molecular structure of 6-(Trifluoromethyl)quinoline is characterized by the presence of a trifluoromethyl group attached to the quinoline ring . The exact mass of the molecule is 197.04523368 g/mol .Chemical Reactions Analysis

The chemistry of fluorinated quinolines, such as 6-(Trifluoromethyl)quinoline, involves a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds, have also been considered .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinoline has a molecular weight of 197.16 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique

Synthesis and Medicinal Importance

- Trifluoromethyl substituted quinolines like 6-(Trifluoromethyl)quinoline have garnered interest due to their medicinal importance, particularly as antimalarial agents. They have been explored for synthesizing new fluorinated quinolines with enhanced anti-parasitic activity, addressing the issue of drug resistance encountered by classical antimalarial molecules (Andrighetto et al., 2013).

Applications in Material Science

- Quinoline derivatives are also used in designing functional materials for OLEDs (organic light-emitting diodes) and field-induced electrooptics due to their wide range of biological and pharmacological activities. This includes their use in polymer films for photoexcitation dynamics studies (M. S. Mehata, 2018).

Antimicrobial and Antituberculosis Agents

- Synthesized 6-substituted-2-(substituted-phenyl)-quinoline derivatives exhibit significant in vitro antimicrobial assay against gram-positive and gram-negative bacteria, as well as fungi. These compounds have potential as future antimicrobial agents (Vaghasiya et al., 2014).

Anticancer Activities

- Certain quinoline-based compounds, including derivatives of 6-(Trifluoromethyl)quinoline, demonstrate effective anticancer activity. Their versatility in synthesis allows the generation of structurally diversederivatives, making them significant in cancer drug discovery. These compounds have been examined for their modes of action in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).

Antiparasitic and Antineoplastic Agents

- Novel derivatives of 7-trifluoromethyl-4-(4-substituted anilino)-quinoline have been synthesized and evaluated for their in vitro activity against various parasites and cancer cell lines. These compounds have shown promise in treating tropical diseases and exhibit distinct antitumor activity (Abadi & Brun, 2003).

Bioimaging Applications

- 7-Aminoquinolines with trifluoromethyl groups have been used for bioimaging. Their synthesis and application as Golgi-localized probes in live-cell imaging have been explored. These compounds exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for Golgi apparatus imaging in various cell lines (Chen et al., 2019).

Anti-inflammatory Agents

- Quinoline derivatives have emerged as potential anti-inflammatory agents. They have been discovered as inhibitors of various enzymes and receptors related to inflammation, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4) (Mukherjee & Pal, 2013).

Bulk Scale Synthesis in Drug Production

- Quinolines, including 6-(Trifluoromethyl)quinoline, have been synthesized on a bulk scale for use inantibacterial and antiviral therapies, including for COVID-19. The use of nanomaterials such as Fe3O4@SiO2 has been reported to enhance yield improvements in the synthesis of these compounds, which is crucial for the bulk drug industry (Chandrappa et al., 2020).

Photophysics and Biomolecular Binding

- Research on new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines revealed their photophysical properties and biomolecular binding capabilities. These compounds, synthesized via Buchwald–Hartwig amination, exhibit intraligand and charge-transfer type transitions, making them relevant for studies in photophysics and molecular interactions (Bonacorso et al., 2018).

Mécanisme D'action

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They have been used as inhibitors of various enzymes , suggesting that 6-(Trifluoromethyl)quinoline may also interact with specific enzymes or receptors in the body.

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline-based molecules have been found to inhibit c-Met, VEGF, and EGF receptors, which are pivotal targets for the activation of important carcinogenic pathways .

Biochemical Pathways

For example, quinoline-based molecules have been shown to affect the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades, which regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

The presence of the trifluoromethyl group in the quinoline structure may enhance the biological activity of the compound and provide unique properties .

Result of Action

Quinoline derivatives have been found to exhibit a range of effects, including inhibiting enzyme activity, disrupting cellular processes, and exhibiting antibacterial, antineoplastic, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)quinoline. For instance, pH and ionic strength can influence the solubility of quinoline derivatives, which can impact their pharmaceutical development .

Safety and Hazards

While specific safety and hazard information for 6-(Trifluoromethyl)quinoline was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

The future directions for the study and application of 6-(Trifluoromethyl)quinoline and similar compounds are vast. The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . These compounds have potential applications in various fields, including medicine, due to their unique properties .

Propriétés

IUPAC Name |

6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVALNRPQHHRMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505602 | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)quinoline | |

CAS RN |

325-13-3 | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The paper mentions quinolines reacting with nitrogen-centered nucleophiles. Does the position of the trifluoromethyl group on the quinoline ring influence this reactivity?

A1: Yes, the position of the trifluoromethyl group likely influences the reactivity of quinolines with nucleophiles. [] While the provided study doesn't directly investigate 6-(trifluoromethyl)quinoline, it highlights that the presence and position of fluorine atoms on the benzene ring of quinolines significantly impact their reaction with nucleophiles. Electron-withdrawing groups like trifluoromethyl can alter the electron density distribution within the quinoline ring system, thereby affecting its reactivity towards nucleophilic attack. Further research specifically focusing on 6-(trifluoromethyl)quinoline would be needed to provide definitive answers about its reactivity profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)